molecular formula C20H14FN3O2 B5773240 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5773240
M. Wt: 347.3 g/mol
InChI Key: WJFCOLRNIFEOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative and is also known as BFP-1.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2, GSK3, and AKT. This inhibition results in the disruption of cell cycle progression, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have demonstrated that this compound exhibits potent anti-tumor activity in xenograft models of human cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against CDK2, GSK3, and AKT. This makes it an attractive compound for studying the role of these kinases in cancer and other diseases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One area of interest is the development of more potent and selective inhibitors of CDK2, GSK3, and AKT. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the condensation reaction of 4-fluoroaniline with 2-methylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then further reacted with 1,3-benzodioxole-5-carbaldehyde to yield the final product.

Scientific Research Applications

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against a number of kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK3), and protein kinase B (AKT). These kinases play important roles in cell cycle regulation, cell proliferation, and apoptosis, making them attractive targets for cancer therapy.

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c1-12-19(13-2-5-15(21)6-3-13)20-22-9-8-16(24(20)23-12)14-4-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFCOLRNIFEOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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